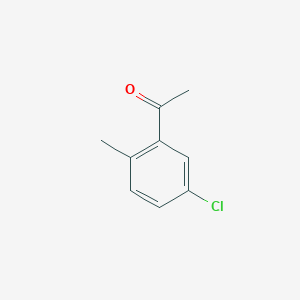

1-(5-Chloro-2-methylphenyl)ethanone

Description

Structure

3D Structure

Properties

IUPAC Name |

1-(5-chloro-2-methylphenyl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9ClO/c1-6-3-4-8(10)5-9(6)7(2)11/h3-5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UEBGGERYVCEAEL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)Cl)C(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9ClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10570603 | |

| Record name | 1-(5-Chloro-2-methylphenyl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10570603 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

58966-35-1 | |

| Record name | 1-(5-Chloro-2-methylphenyl)ethanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=58966-35-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(5-Chloro-2-methylphenyl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10570603 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide on the Core Properties of 1-(5-Chloro-2-methylphenyl)ethanone

This technical guide provides a comprehensive overview of the fundamental properties, synthesis, and reactivity of this compound, a key intermediate in various chemical syntheses. The information is intended to support research and development activities in the pharmaceutical and agrochemical sectors.

Chemical and Physical Properties

This compound is a chlorinated and alkylated aromatic ketone. Its molecular structure, featuring a reactive carbonyl group and a substituted benzene ring, makes it a versatile building block in organic synthesis.[1] The specific arrangement of the chloro and methyl groups on the phenyl ring influences the molecule's electronic distribution and lipophilicity, which are critical parameters in drug design and development.[1]

Table 1: General Properties of this compound

| Property | Value | Reference |

| CAS Number | 58966-35-1 | [1][2][3][4] |

| Molecular Formula | C₉H₉ClO | [1][2][3] |

| Molecular Weight | 168.62 g/mol | [1][2][3][4] |

| Synonyms | This compound | [4] |

| Physical Form | Low-melting solid or liquid | [4] |

| Melting Point | 55-57 °C | [4] |

| Storage Conditions | Room temperature, sealed in a dry, dark place | [2][4] |

Table 2: Safety Information

| GHS Hazard Statement | Description | Reference |

| H302 | Harmful if swallowed | [1] |

| H315 | Causes skin irritation | [1] |

| H319 | Causes serious eye irritation | [1] |

| H335 | May cause respiratory irritation | [1] |

Synthesis and Experimental Protocols

The most common method for synthesizing this compound is through the Friedel-Crafts acylation of 4-chlorotoluene.[1][5] This electrophilic aromatic substitution reaction introduces an acetyl group onto the aromatic ring.

Experimental Protocol: Friedel-Crafts Acylation

Objective: To synthesize this compound from 4-chlorotoluene and acetyl chloride.

Materials:

-

4-chlorotoluene

-

Acetyl chloride (or acetic anhydride)

-

Anhydrous aluminum chloride (AlCl₃)

-

Anhydrous solvent (e.g., dichloromethane or carbon disulfide)

-

Hydrochloric acid (HCl), dilute solution

-

Sodium bicarbonate (NaHCO₃), saturated solution

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Reflux condenser with a drying tube

-

Addition funnel

-

Magnetic stirrer and stir bar

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

Methodology:

-

Set up a clean, dry round-bottom flask equipped with a magnetic stir bar, an addition funnel, and a reflux condenser protected by a drying tube.

-

Suspend anhydrous aluminum chloride (a stoichiometric amount is typically required) in the anhydrous solvent within the flask and cool the mixture in an ice bath.[1]

-

Add 4-chlorotoluene to the cooled suspension.

-

Slowly add acetyl chloride from the addition funnel to the stirred reaction mixture. Maintain the temperature of the reaction mixture during the addition.

-

After the addition is complete, allow the reaction to stir at room temperature until the starting material is consumed (monitor by TLC or GC).

-

Quench the reaction by carefully pouring the mixture over crushed ice and dilute hydrochloric acid. This will hydrolyze the aluminum chloride complex.

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Wash the organic layer sequentially with dilute HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

-

Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.

-

The crude product can be further purified by vacuum distillation or column chromatography.

Challenges: A key challenge in this synthesis is achieving high regioselectivity. The acylation of 4-chlorotoluene can produce a mixture of isomers, with the formation of 1-(3-Chloro-4-methylphenyl)ethanone being a common side reaction.[5]

Caption: Friedel-Crafts acylation workflow for synthesizing this compound.

Chemical Reactivity and Applications

This compound is a valuable precursor for further chemical transformations due to its reactive carbonyl group and substituted aromatic ring.[1] Its primary application is as a fundamental building block in the synthesis of more complex molecules for pharmaceutical and agrochemical research.[1]

Key Reactions:

-

Oxidation: The acetyl group can be oxidized to a carboxylic acid moiety, yielding 5-chloro-2-methylbenzoic acid. This is a common transformation for methyl ketones.[1]

-

Condensation: The carbonyl group readily undergoes condensation with primary amines to form Schiff bases (imines). These Schiff bases can act as versatile ligands in coordination chemistry.[1]

-

Reduction: The carbonyl group can be reduced to a secondary alcohol.

-

Nucleophilic Aromatic Substitution: The chlorine atom can be replaced by other nucleophiles under specific reaction conditions.[1]

Caption: Logical diagram of the key chemical reactions of this compound.

Spectroscopic Properties

Spectroscopic analysis is crucial for confirming the structure of this compound.

-

¹H NMR Spectroscopy: The ¹H NMR spectrum provides clear evidence of the compound's structure. It shows distinct signals for both the aromatic and aliphatic protons.[1] The aromatic region will display a set of signals corresponding to the three protons on the substituted phenyl ring, with unique chemical shifts and coupling patterns due to the different chemical environments created by the chloro, methyl, and acetyl substituents.[1] The aliphatic region will show a singlet corresponding to the methyl protons of the acetyl group and another singlet for the methyl group attached to the aromatic ring.

-

¹³C NMR Spectroscopy: The ¹³C NMR spectrum will show nine distinct signals, corresponding to the nine carbon atoms in the molecule. The carbonyl carbon will appear at a characteristic downfield chemical shift.

-

Infrared (IR) Spectroscopy: The IR spectrum will exhibit a strong absorption band characteristic of the carbonyl (C=O) stretching vibration of the ketone group. Other bands corresponding to C-H and C-Cl stretching and aromatic C=C bending vibrations will also be present.

-

Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound (168.62 g/mol ). The isotopic pattern of the chlorine atom (³⁵Cl and ³⁷Cl) will be evident in the molecular ion peak cluster.

References

An In-depth Technical Guide to 1-(5-Chloro-2-methylphenyl)ethanone (CAS Number: 58966-35-1)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, and reactivity of 1-(5-Chloro-2-methylphenyl)ethanone. All quantitative data is presented in structured tables, and detailed experimental methodologies for key reactions are provided. Visual diagrams generated using Graphviz are included to illustrate experimental workflows and reaction pathways.

Compound Identification and Properties

This compound is a halogenated aromatic ketone that serves as a versatile intermediate in organic synthesis, particularly in the development of pharmaceutical and agrochemical compounds.[1]

| Property | Value | Reference |

| CAS Number | 58966-35-1 | N/A |

| Molecular Formula | C₉H₉ClO | [1] |

| Molecular Weight | 168.62 g/mol | [1] |

| IUPAC Name | This compound | N/A |

| Synonyms | 5'-Chloro-2'-methylacetophenone | N/A |

| Physical Form | Liquid | N/A |

| Melting Point | 55-57 °C | N/A |

| Boiling Point | Not available | N/A |

| Solubility | Not available | N/A |

Spectroscopic Data

Spectroscopic analysis is crucial for the structural elucidation and confirmation of this compound.

2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum of this compound in CDCl₃ is expected to show distinct signals for the aromatic protons, the acetyl methyl protons, and the aromatic methyl protons. The ¹³C NMR spectrum will show characteristic peaks for the carbonyl carbon, aromatic carbons, and methyl carbons.

Note: The following are predicted chemical shifts based on analogous compounds and general principles of NMR spectroscopy. Experimental data should be obtained for confirmation.

| ¹H NMR (Predicted) | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| Aromatic CH | 7.2 - 7.5 | m | 3H | Ar-H |

| Acetyl CH₃ | ~2.6 | s | 3H | -C(O)CH₃ |

| Aromatic CH₃ | ~2.4 | s | 3H | Ar-CH₃ |

| ¹³C NMR (Predicted) | Chemical Shift (δ, ppm) | Assignment |

| Carbonyl | ~198 | C=O |

| Aromatic C-Cl | 130 - 135 | Ar-C |

| Aromatic C-C(O) | 135 - 140 | Ar-C |

| Aromatic C-CH₃ | 130 - 135 | Ar-C |

| Aromatic C-H | 125 - 130 | Ar-C |

| Acetyl CH₃ | 25 - 30 | -C(O)CH₃ |

| Aromatic CH₃ | 15 - 20 | Ar-CH₃ |

2.2. Infrared (IR) Spectroscopy

| Functional Group | Vibrational Mode | Typical Frequency Range (cm⁻¹) |

| C=O (Aryl Ketone) | Stretching | 1680 - 1700 |

| C-Cl (Aryl) | Stretching | 1000 - 1100 |

| C-H (Aromatic) | Stretching | 3000 - 3100 |

| C-H (Aliphatic) | Stretching | 2850 - 3000 |

Experimental Protocols

The following sections provide detailed experimental protocols for the synthesis and key reactions of this compound. These protocols are based on established methodologies for analogous compounds and should be adapted and optimized for specific laboratory conditions.

3.1. Synthesis via Friedel-Crafts Acylation

The most common method for the synthesis of this compound is the Friedel-Crafts acylation of 4-chlorotoluene with acetyl chloride using a Lewis acid catalyst such as aluminum chloride.[1]

Experimental Protocol (Analogous Procedure): [2][3]

-

Materials: 4-chlorotoluene, acetyl chloride, anhydrous aluminum chloride, dichloromethane (anhydrous), ice, concentrated hydrochloric acid, saturated sodium bicarbonate solution, anhydrous magnesium sulfate.

-

Procedure:

-

To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, add anhydrous aluminum chloride (1.1 equivalents) and anhydrous dichloromethane.

-

Cool the suspension to 0 °C in an ice bath.

-

Add a solution of acetyl chloride (1.05 equivalents) in anhydrous dichloromethane to the dropping funnel and add it dropwise to the stirred suspension over 30 minutes, maintaining the temperature below 10 °C.

-

Following the addition, add a solution of 4-chlorotoluene (1.0 equivalent) in anhydrous dichloromethane dropwise from the dropping funnel over 30 minutes, keeping the temperature between 5-10 °C.

-

After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: Cool the reaction mixture in an ice bath and cautiously pour it onto crushed ice in a beaker. Slowly add concentrated hydrochloric acid to dissolve the aluminum salts.

-

Transfer the mixture to a separatory funnel and separate the organic layer. Extract the aqueous layer twice with dichloromethane.

-

Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude product.

-

Purification: The crude product can be purified by vacuum distillation or column chromatography on silica gel.

-

3.2. Oxidation to 5-Chloro-2-methylbenzoic Acid

The acetyl group of this compound can be oxidized to a carboxylic acid, yielding 5-chloro-2-methylbenzoic acid.[1] A common method for this transformation is the haloform reaction.

Experimental Protocol (Analogous Procedure):

-

Materials: this compound, sodium hypochlorite solution (bleach), sodium hydroxide, sodium bisulfite, diethyl ether, hydrochloric acid.

-

Procedure:

-

In a round-bottom flask, dissolve this compound (1.0 equivalent) in a suitable solvent like dioxane or tetrahydrofuran.

-

Add a solution of sodium hydroxide (e.g., 10% aqueous solution).

-

With vigorous stirring, slowly add an excess of sodium hypochlorite solution at a temperature maintained between 15-20 °C.

-

Continue stirring at room temperature for 1-2 hours after the addition is complete. Monitor the reaction by TLC.

-

Work-up: Cool the reaction mixture and destroy any excess sodium hypochlorite by adding a small amount of sodium bisulfite.

-

Transfer the mixture to a separatory funnel and extract with diethyl ether to remove any unreacted starting material.

-

Acidify the aqueous layer with concentrated hydrochloric acid to precipitate the carboxylic acid.

-

Collect the solid product by filtration, wash with cold water, and dry.

-

Purification: The crude 5-chloro-2-methylbenzoic acid can be recrystallized from a suitable solvent system (e.g., ethanol/water).

-

3.3. Reduction to 1-(5-Chloro-2-methylphenyl)ethanol

The carbonyl group of this compound can be reduced to a secondary alcohol using reducing agents like sodium borohydride.[4][5][6]

Experimental Protocol (Analogous Procedure): [4][5]

-

Materials: this compound, sodium borohydride, ethanol (95%), 3M hydrochloric acid, diethyl ether, anhydrous magnesium sulfate.

-

Procedure:

-

In a flask, dissolve sodium borohydride (excess, e.g., 2-4 equivalents) in 95% ethanol.

-

Cool the solution in an ice bath.

-

Slowly add a solution of this compound (1.0 equivalent) in ethanol to the sodium borohydride solution, maintaining the temperature below 20 °C.

-

After the addition is complete, remove the ice bath and stir the mixture at room temperature for 1 hour.

-

Work-up: Slowly add 3M hydrochloric acid to quench the excess sodium borohydride and neutralize the mixture.

-

Reduce the volume of the solvent by rotary evaporation.

-

Add water and extract the product with diethyl ether (3 times).

-

Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter and evaporate the solvent to obtain the crude alcohol.

-

Purification: The product can be purified by column chromatography or distillation under reduced pressure.

-

3.4. Nucleophilic Aromatic Substitution with Sodium Methoxide

The chlorine atom on the aromatic ring can be displaced by a nucleophile, such as methoxide, in a nucleophilic aromatic substitution reaction.[1]

Experimental Protocol (Analogous Procedure): [7]

-

Materials: this compound, sodium methoxide, methanol (anhydrous), dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) (anhydrous).

-

Procedure:

-

To a solution of this compound (1.0 equivalent) in anhydrous DMF or DMSO, add sodium methoxide (1.5-2.0 equivalents).

-

Heat the reaction mixture at an elevated temperature (e.g., 80-120 °C) and monitor the reaction by TLC.

-

Work-up: After the reaction is complete, cool the mixture to room temperature and pour it into water.

-

Extract the product with a suitable organic solvent like ethyl acetate or diethyl ether.

-

Wash the combined organic layers with water and brine.

-

Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: The resulting 1-(5-methoxy-2-methylphenyl)ethanone can be purified by column chromatography or distillation.

-

Mandatory Visualizations

4.1. Synthesis Workflow

Caption: Workflow for the synthesis of this compound.

4.2. Key Reactions Logical Relationship

Caption: Key chemical transformations of this compound.

Safety Information

This compound should be handled with appropriate safety precautions in a well-ventilated fume hood. Personal protective equipment, including safety goggles, gloves, and a lab coat, should be worn.

| Hazard Statement | Description |

| H302 | Harmful if swallowed. |

| H315 | Causes skin irritation. |

| H319 | Causes serious eye irritation. |

| H335 | May cause respiratory irritation. |

For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

References

- 1. This compound|CAS 58966-35-1 [benchchem.com]

- 2. websites.umich.edu [websites.umich.edu]

- 3. websites.umich.edu [websites.umich.edu]

- 4. studylib.net [studylib.net]

- 5. Lu Le Laboratory: Sodium Borohydride Reduction of Acetophenone - Lu Le Laboratory [lulelaboratory.blogspot.com]

- 6. chegg.com [chegg.com]

- 7. fishersci.co.uk [fishersci.co.uk]

1-(5-Chloro-2-methylphenyl)ethanone molecular structure and weight

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the molecular structure and properties of 1-(5-Chloro-2-methylphenyl)ethanone, a key intermediate in various synthetic pathways.

Molecular and Physical Data

The fundamental quantitative data for this compound is summarized in the table below, providing a quick reference for researchers.

| Property | Value |

| Molecular Formula | C9H9ClO[1][2] |

| Molecular Weight | 168.62 g/mol [1][2] |

| CAS Number | 58966-35-1[1][2] |

| SMILES | CC(C1=CC(Cl)=CC=C1C)=O[3] |

| InChI Key | UEBGGERYVCEAEL-UHFFFAOYSA-N[1] |

Molecular Structure

The structural representation of this compound is crucial for understanding its reactivity and interactions in chemical synthesis. The following diagram illustrates the arrangement of atoms and bonds within the molecule.

Caption: 2D structure of this compound.

Experimental Protocols

While this document does not contain specific experimental results, the synthesis of this compound is typically achieved via a Friedel-Crafts acylation reaction.

General Protocol for Friedel-Crafts Acylation:

-

Reactants: 4-Chlorotoluene and an acylating agent such as acetyl chloride or acetic anhydride.

-

Catalyst: A Lewis acid, commonly aluminum trichloride (AlCl₃).

-

Solvent: An anhydrous, non-polar solvent like dichloromethane or carbon disulfide.

-

Procedure: a. The Lewis acid catalyst is added to a cooled solution of 4-chlorotoluene in the chosen solvent. b. The acylating agent is then added dropwise to the mixture while maintaining a low temperature to control the reaction rate. c. After the addition is complete, the reaction mixture is stirred at room temperature for a specified period to ensure completion. d. The reaction is quenched by carefully pouring the mixture over ice and an acid (e.g., HCl) to decompose the aluminum chloride complex. e. The organic layer is separated, washed with a neutralizing agent (e.g., sodium bicarbonate solution) and brine, and then dried over an anhydrous salt (e.g., magnesium sulfate). f. The solvent is removed under reduced pressure, and the resulting crude product is purified, typically by recrystallization or column chromatography, to yield pure this compound.

Logical Relationships in Synthesis

The synthesis of this compound is a foundational step for creating more complex molecules, particularly in the pharmaceutical and agrochemical industries.[1]

Caption: Workflow for the synthesis of this compound.

References

Spectroscopic Profile of 1-(5-Chloro-2-methylphenyl)ethanone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the compound 1-(5-Chloro-2-methylphenyl)ethanone (CAS No: 58966-35-1), a key intermediate in various synthetic pathways. This document details the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with the methodologies for their acquisition.

Spectroscopic Data Summary

The following tables summarize the key quantitative spectroscopic data for this compound.

Table 1: ¹H NMR Spectroscopic Data (Predicted)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~7.65 | d | 1H | Ar-H |

| ~7.35 | dd | 1H | Ar-H |

| ~7.25 | d | 1H | Ar-H |

| 2.50 | s | 3H | -C(O)CH₃ |

| 2.40 | s | 3H | Ar-CH₃ |

Predicted values are based on established principles of NMR spectroscopy and analysis of structurally similar compounds.

Table 2: ¹³C NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Assignment |

| 200.1 | C=O |

| 138.8 | Ar-C |

| 136.1 | Ar-C |

| 132.3 | Ar-CH |

| 131.0 | Ar-CH |

| 128.8 | Ar-C |

| 126.9 | Ar-CH |

| 30.6 | -C(O)CH₃ |

| 20.8 | Ar-CH₃ |

Table 3: Infrared (IR) Spectroscopic Data (Predicted)

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3050 | Medium | Aromatic C-H Stretch |

| ~2925 | Medium | Aliphatic C-H Stretch |

| ~1685 | Strong | C=O Stretch (Aryl Ketone)[1] |

| ~1600, ~1475 | Medium-Strong | Aromatic C=C Stretch[1] |

| ~820 | Strong | C-Cl Stretch |

Predicted values are based on characteristic absorption frequencies for substituted acetophenones.[1]

Table 4: Mass Spectrometry (MS) Data (Predicted)

| m/z | Relative Intensity (%) | Assignment |

| 168/170 | High | [M]⁺ (Molecular Ion) |

| 153/155 | High | [M - CH₃]⁺ |

| 125 | Medium | [M - CH₃ - CO]⁺ |

| 91 | Medium | [C₇H₇]⁺ |

| 43 | High | [CH₃CO]⁺ |

Predicted fragmentation is based on established mass spectrometry principles for ketones and halogenated aromatic compounds.

Experimental Protocols

Detailed methodologies for the acquisition of the cited spectroscopic data are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectra were acquired using a standard NMR spectrometer.

-

Sample Preparation: Approximately 10-20 mg of this compound was dissolved in 0.5-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard. The solution was transferred to a 5 mm NMR tube.

-

Instrument Parameters:

-

Spectrometer: 500 MHz NMR Spectrometer

-

Nuclei Observed: ¹H and ¹³C

-

Temperature: 298 K

-

¹H NMR:

-

Pulse Sequence: zg30

-

Number of Scans: 16

-

Relaxation Delay: 1.0 s

-

Spectral Width: 20 ppm

-

-

¹³C NMR:

-

Pulse Sequence: zgpg30 (proton-decoupled)

-

Number of Scans: 1024

-

Relaxation Delay: 2.0 s

-

Spectral Width: 240 ppm

-

-

-

Data Processing: The raw data (Free Induction Decay - FID) was Fourier transformed, phase-corrected, and baseline-corrected. Chemical shifts were referenced to the TMS signal at 0.00 ppm.

Infrared (IR) Spectroscopy

IR spectra were obtained using a Fourier Transform Infrared (FTIR) spectrometer.

-

Sample Preparation (KBr Pellet Method): A small amount of this compound (1-2 mg) was ground with approximately 200 mg of dry potassium bromide (KBr) powder in an agate mortar. The mixture was then pressed into a thin, transparent pellet using a hydraulic press.

-

Instrument Parameters:

-

Spectrometer: FTIR Spectrometer

-

Spectral Range: 4000-400 cm⁻¹

-

Resolution: 4 cm⁻¹

-

Number of Scans: 32

-

-

Data Acquisition: A background spectrum of a pure KBr pellet was recorded and automatically subtracted from the sample spectrum.

Mass Spectrometry (MS)

Mass spectra were recorded on a mass spectrometer using electron ionization.

-

Sample Introduction: A dilute solution of this compound in a volatile organic solvent (e.g., methanol or dichloromethane) was introduced into the ion source via direct infusion or through a gas chromatography (GC) inlet.

-

Instrument Parameters:

-

Ionization Mode: Electron Ionization (EI)

-

Electron Energy: 70 eV

-

Mass Analyzer: Quadrupole or Time-of-Flight (TOF)

-

Scan Range: m/z 40-400

-

-

Data Analysis: The resulting mass spectrum was analyzed to identify the molecular ion peak and major fragment ions. The isotopic pattern for chlorine-containing fragments (³⁵Cl and ³⁷Cl) was also examined.

Visualizations

Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of an organic compound like this compound.

Caption: General workflow for spectroscopic analysis.

References

An In-depth Technical Guide to the ¹H NMR Spectrum of 1-(5-Chloro-2-methylphenyl)ethanone

Audience: Researchers, scientists, and drug development professionals.

Abstract: This technical guide provides a detailed analysis of the proton nuclear magnetic resonance (¹H NMR) spectrum of 1-(5-Chloro-2-methylphenyl)ethanone. Due to the absence of publicly available experimental data, this document presents a high-quality predicted spectrum based on established principles of NMR spectroscopy, including substituent chemical shift effects and spin-spin coupling constants. The guide includes a comprehensive interpretation of the predicted spectrum, a detailed, representative experimental protocol for data acquisition, and a structural diagram with proton assignments to serve as a valuable reference for researchers working with this molecule and related structures.

Introduction

This compound (CAS No. 58966-35-1) is an aromatic ketone that serves as a key intermediate in the synthesis of various chemical entities for pharmaceutical and agrochemical research. Its structure, featuring a substituted phenyl ring, provides a distinct proton environment that can be effectively characterized using ¹H NMR spectroscopy. This technique is fundamental for structural elucidation and purity assessment. This guide offers a thorough analysis of its ¹H NMR spectral features.

Predicted ¹H NMR Spectral Data

The following table summarizes the predicted ¹H NMR spectral data for this compound. The prediction is based on the additive effects of substituents on the chemical shifts of aromatic protons, with benzene (δ 7.26 ppm) as a reference, and typical values for similar functional groups.

| Proton Assignment | Predicted Chemical Shift (δ ppm) | Multiplicity | Predicted Coupling Constant (J Hz) | Integration |

| H-3 | ~ 7.28 | d | Jortho ≈ 8.2 Hz | 1H |

| H-4 | ~ 7.35 | dd | Jortho ≈ 8.2 Hz, Jmeta ≈ 2.3 Hz | 1H |

| H-6 | ~ 7.55 | d | Jmeta ≈ 2.3 Hz | 1H |

| -COCH₃ (acetyl) | ~ 2.60 | s | N/A | 3H |

| Ar-CH₃ (ring methyl) | ~ 2.45 | s | N/A | 3H |

Spectral Interpretation and Analysis

The predicted ¹H NMR spectrum of this compound is expected to show five distinct signals, corresponding to the three aromatic protons and two methyl groups.

-

Aromatic Protons (H-3, H-4, H-6):

-

The aromatic region (δ 7.2-7.6 ppm) contains signals for the three protons on the benzene ring.

-

H-6 is predicted to be the most downfield of the aromatic protons (~7.55 ppm). It is ortho to the electron-withdrawing acetyl group and meta to the chloro group. It appears as a doublet due to meta-coupling with H-4 (J ≈ 2.3 Hz).[1][2]

-

H-4 is expected around δ 7.35 ppm. It is split into a doublet of doublets by ortho-coupling to H-3 (J ≈ 8.2 Hz) and meta-coupling to H-6 (J ≈ 2.3 Hz).[3][4]

-

H-3 is predicted to be the most upfield of the aromatic protons (~7.28 ppm), being ortho to the electron-donating methyl group. It will appear as a doublet due to ortho-coupling with H-4 (J ≈ 8.2 Hz).[3][5]

-

-

Aliphatic Protons (-COCH₃ and Ar-CH₃):

-

The acetyl methyl protons (-COCH₃) are expected to resonate as a sharp singlet at approximately δ 2.60 ppm.[6][7] The downfield shift is due to the deshielding effect of the adjacent carbonyl group. The signal is a singlet as there are no adjacent protons.

-

The ring methyl protons (Ar-CH₃) are predicted to appear as a singlet around δ 2.45 ppm. This chemical shift is characteristic of a methyl group attached to an aromatic ring.

-

The integration of the signals will correspond to a 1:1:1:3:3 ratio, consistent with the number of protons in each unique chemical environment.

Molecular Structure and Proton Assignments

The logical relationship between the chemical structure and the predicted proton assignments is illustrated below.

Caption: Molecular structure with predicted ¹H NMR assignments.

Representative Experimental Protocol

This section outlines a standard protocol for acquiring a ¹H NMR spectrum of a small organic molecule like this compound.[8][9]

-

Sample Preparation:

-

Accurately weigh approximately 5-10 mg of the solid this compound sample.

-

Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry vial. The solvent should be free of protonated impurities.

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ 0.00 ppm).

-

Transfer the solution into a clean, dry 5 mm NMR tube using a Pasteur pipette, ensuring the sample height is adequate (typically 4-5 cm).

-

Cap the NMR tube securely.

-

-

Spectrometer Setup and Data Acquisition:

-

The spectrum is acquired on a standard NMR spectrometer, for example, operating at a frequency of 400 MHz for the ¹H nucleus.

-

Insert the sample into the spectrometer's probe.

-

Lock the spectrometer on the deuterium signal of the solvent (e.g., CDCl₃ at δ 7.26 ppm).

-

Shim the magnetic field to achieve optimal homogeneity and resolution, minimizing peak widths. This is typically done by adjusting the Z1 and Z2 shim gradients.

-

Set the appropriate acquisition parameters, including the spectral width (e.g., -2 to 12 ppm), acquisition time (e.g., 2-4 seconds), and relaxation delay (e.g., 1-5 seconds).

-

Acquire the Free Induction Decay (FID) data. Typically, 8 to 16 scans are co-added to improve the signal-to-noise ratio.

-

-

Data Processing:

-

Apply a Fourier transform to the averaged FID to convert the time-domain data into the frequency-domain spectrum.

-

Phase-correct the spectrum manually or automatically to ensure all peaks are in the positive absorptive mode.

-

Perform baseline correction to ensure the baseline is flat and at zero intensity.

-

Calibrate the chemical shift axis by setting the TMS signal to 0.00 ppm or the residual solvent peak to its known value (e.g., CHCl₃ at δ 7.26 ppm).

-

Integrate the signals to determine the relative number of protons corresponding to each peak.

-

Analyze the peak multiplicities and measure the coupling constants.

-

Logical Workflow for Spectral Analysis

The process of interpreting the ¹H NMR spectrum follows a systematic workflow, ensuring accurate structural confirmation.

Caption: Workflow for ¹H NMR spectral analysis.

References

- 1. acdlabs.com [acdlabs.com]

- 2. organicchemistrydata.org [organicchemistrydata.org]

- 3. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 4. NMR Coupling Constants | Chemical Instrumentation Facility [cif.iastate.edu]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. app.studyraid.com [app.studyraid.com]

- 7. In the ¹H NMR spectrum of acetophenone, the resonance due to the CH₃ grou.. [askfilo.com]

- 8. How To [chem.rochester.edu]

- 9. bpb-us-e1.wpmucdn.com [bpb-us-e1.wpmucdn.com]

Technical Guide: Physicochemical Properties of 1-(5-Chloro-2-methylphenyl)ethanone

For: Researchers, Scientists, and Drug Development Professionals Subject: Solubility and Lipophilicity of 1-(5-Chloro-2-methylphenyl)ethanone (CAS No. 58966-35-1)

Introduction

This compound is a chlorinated and alkylated aromatic ketone. Its chemical structure, featuring a reactive carbonyl group and a substituted benzene ring with both chloro and methyl groups, influences its electronic distribution and, consequently, its lipophilicity[1]. These characteristics make it a significant intermediate in the synthesis of more complex molecules for pharmaceutical and agrochemical research[1]. Understanding its solubility and lipophilicity is crucial for predicting its behavior in biological systems and for the design of effective drug delivery systems.

Predicted Physicochemical Properties

Based on its chemical structure, a qualitative assessment of the solubility and lipophilicity of this compound can be inferred. The presence of a polar carbonyl group may impart some degree of interaction with polar solvents, while the chlorinated aromatic ring and the methyl group contribute to its nonpolar character, suggesting limited aqueous solubility and a preference for lipid environments.

Experimental Determination of Solubility

A systematic approach to determining the solubility of an organic compound involves testing its solubility in a series of solvents with varying polarities and pH. This not only establishes the compound's solubility profile but also provides insights into the nature of its functional groups[2].

General Solubility Testing Protocol

A common qualitative method involves observing the dissolution of a small amount of the compound in a given solvent.

Procedure:

-

Place approximately 25 mg of this compound into a small test tube.

-

Add 0.75 mL of the selected solvent in small portions, shaking vigorously after each addition[2].

-

Observe whether the compound dissolves completely. If the compound dissolves, it is classified as soluble in that solvent. If it does not, it is classified as insoluble[3].

A series of solvents should be used to build a comprehensive solubility profile, as outlined in the table below.

Data Presentation: Solubility Classification

| Solvent System | Purpose | Information Gained from Solubility |

| Water (H₂O) | Determines overall polarity and hydrophilicity. | Solubility indicates the presence of polar functional groups. Given its structure, this compound is expected to have low water solubility[2]. |

| 5% Sodium Hydroxide (NaOH) | Identifies acidic functional groups. | Solubility would suggest the presence of a strong or weak acid. This compound is not expected to be soluble[2][4]. |

| 5% Sodium Bicarbonate (NaHCO₃) | Differentiates between strong and weak acids. | Solubility indicates a strongly acidic functional group. This compound is not expected to be soluble[2][4]. |

| 5% Hydrochloric Acid (HCl) | Identifies basic functional groups, primarily amines. | Solubility would indicate the presence of a basic group. This compound is not expected to be soluble[2][4]. |

| Concentrated Sulfuric Acid (H₂SO₄) | Identifies compounds with neutral functional groups containing oxygen, nitrogen, or sulfur. | Solubility (or a color change) suggests the presence of such functional groups. The ketone group in the compound may lead to a reaction[2][4]. |

| Organic Solvents (e.g., Diethyl Ether, Ethanol, Acetone) | Determines solubility in non-polar to polar organic solvents. | Provides information on suitable solvents for reactions, purification, and formulation. The compound is expected to be soluble in common organic solvents[2]. |

Experimental Determination of Lipophilicity (logP)

Lipophilicity is a critical parameter in drug development, influencing absorption, distribution, metabolism, and excretion (ADME) properties. It is experimentally determined as the logarithm of the partition coefficient (P), which is the ratio of the concentration of the compound in a nonpolar solvent (typically n-octanol) to its concentration in an aqueous solvent (typically water or a buffer) at equilibrium. The "shake-flask" method is the gold standard for logP determination[5][6][7][8].

Shake-Flask Method for logP Determination

This method directly measures the partitioning of a compound between two immiscible liquid phases.

Protocol:

-

Preparation of Pre-saturated Solvents: Mix n-octanol and an aqueous buffer (e.g., phosphate-buffered saline, PBS, at pH 7.4) and shake vigorously for 24 hours to ensure mutual saturation. Allow the phases to separate completely[5][6].

-

Sample Preparation: Prepare a stock solution of this compound in a suitable solvent, such as DMSO[5][6].

-

Partitioning:

-

Add a small volume of the stock solution to a vessel containing known volumes of the pre-saturated n-octanol and aqueous buffer[6].

-

Seal the vessel and shake it for a sufficient time (e.g., 30 minutes via sonication followed by overnight incubation) to allow the compound to reach equilibrium between the two phases[6].

-

-

Phase Separation: Centrifuge the mixture to ensure complete separation of the n-octanol and aqueous layers[6].

-

Quantification:

-

Calculation of logP: The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. The logP is the base-10 logarithm of P[6].

Visualizations

Experimental Workflow for Solubility Determination

Caption: Workflow for solubility classification of an organic compound.

Experimental Workflow for logP Determination by Shake-Flask Method

Caption: Workflow for the determination of logP using the shake-flask method.

Conclusion

References

- 1. This compound|CAS 58966-35-1 [benchchem.com]

- 2. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 3. chem.ws [chem.ws]

- 4. www1.udel.edu [www1.udel.edu]

- 5. LogP / LogD shake-flask method [protocols.io]

- 6. Shake Flask logK - Lokey Lab Protocols [lokeylab.wikidot.com]

- 7. A New Straightforward Method for Lipophilicity (logP) Measurement using 19F NMR Spectroscopy [jove.com]

- 8. researchgate.net [researchgate.net]

- 9. Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Friedel-Crafts Acylation Synthesis of 1-(5-Chloro-2-methylphenyl)ethanone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 1-(5-Chloro-2-methylphenyl)ethanone, a key intermediate in pharmaceutical and agrochemical research. The primary synthetic route detailed is the Friedel-Crafts acylation of 4-chlorotoluene. This document includes detailed experimental protocols, reaction mechanisms, and key quantitative data to support research and development efforts.

Introduction

This compound is a substituted aromatic ketone with the molecular formula C₉H₉ClO.[1] Its structure, featuring a reactive carbonyl group and a substituted phenyl ring, makes it a versatile building block for the synthesis of more complex molecules.[1] The most common and efficient method for its preparation is the Friedel-Crafts acylation of 4-chlorotoluene with an acylating agent like acetyl chloride, catalyzed by a Lewis acid such as aluminum trichloride.[1][2] This electrophilic aromatic substitution reaction is a fundamental transformation in organic synthesis for the formation of aryl ketones.

Reaction Overview

The synthesis involves the reaction of 4-chlorotoluene with acetyl chloride in the presence of anhydrous aluminum trichloride. The methyl group in 4-chlorotoluene is an ortho, para-directing group, and the chlorine atom is also an ortho, para-directing but deactivating group. The acylation occurs predominantly at the position ortho to the methyl group and meta to the chlorine atom due to the stronger activating and directing effect of the methyl group.

Reaction Scheme:

Physicochemical and Spectroscopic Data

A summary of the key quantitative data for the reactants and the final product is provided below for easy reference and comparison.

Table 1: Physicochemical Properties

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Physical Form | Melting Point (°C) |

| 4-Chlorotoluene | C₇H₇Cl | 126.58 | Liquid | -35 |

| Acetyl Chloride | C₂H₃ClO | 78.49 | Liquid | -112 |

| Aluminum Chloride | AlCl₃ | 133.34 | Solid | 192.6 (at 2.5 atm) |

| This compound | C₉H₉ClO | 168.62 | Solid | 55-57 |

Table 2: Spectroscopic Data for this compound

| Spectroscopic Technique | Characteristic Peaks/Signals |

| ¹H NMR (Predicted) | Aromatic protons: Signals corresponding to the three protons on the substituted phenyl ring. Aliphatic protons: A singlet for the methyl group on the ring and a singlet for the acetyl methyl group.[1] |

| ¹³C NMR (Predicted) | Signals for the carbonyl carbon, aromatic carbons, and the two methyl carbons. |

| IR Spectroscopy | Strong absorption band for the C=O (carbonyl) group of the aryl ketone. Bands for aromatic C=C stretching and C-H stretching (aromatic and aliphatic).[1] |

| Mass Spectrometry (Predicted) | Molecular Ion (M⁺) and characteristic fragments. The presence of a chlorine atom results in M+2 peaks for chlorine-containing fragments.[1] Predicted m/z for [M+H]⁺: 169.04148.[1] |

Reaction Mechanism and Experimental Workflow

The following diagrams illustrate the step-by-step mechanism of the Friedel-Crafts acylation and the general workflow for the synthesis.

Caption: Reaction mechanism of the Friedel-Crafts acylation.

Caption: Experimental workflow for the synthesis.

Detailed Experimental Protocol

This protocol is a general guideline and may require optimization based on specific laboratory conditions.

Materials and Reagents:

-

4-Chlorotoluene

-

Acetyl chloride

-

Anhydrous aluminum chloride (AlCl₃)

-

Anhydrous dichloromethane (DCM) or other suitable solvent

-

Concentrated hydrochloric acid (HCl)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Ice

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Addition funnel

-

Magnetic stirrer and stir bar

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

-

Standard glassware for extraction and filtration

-

Apparatus for recrystallization or column chromatography

Procedure:

-

Reaction Setup: In a fume hood, equip a dry round-bottom flask with a magnetic stir bar, an addition funnel, and a reflux condenser fitted with a drying tube (e.g., filled with CaCl₂). Maintain an inert atmosphere (e.g., under nitrogen or argon) throughout the reaction.

-

Catalyst Suspension: Charge the flask with anhydrous aluminum chloride (1.1-1.3 molar equivalents relative to 4-chlorotoluene). Add anhydrous dichloromethane to create a stirrable suspension.

-

Cooling: Cool the suspension to 0-5 °C using an ice bath.

-

Acylating Agent Addition: Dissolve acetyl chloride (1.0-1.1 molar equivalents) in a minimal amount of anhydrous dichloromethane and add it to the addition funnel. Add this solution dropwise to the stirred aluminum chloride suspension over 15-20 minutes, ensuring the temperature remains below 10 °C.

-

Substrate Addition: In the addition funnel, prepare a solution of 4-chlorotoluene (1.0 molar equivalent) in anhydrous dichloromethane. Add this solution dropwise to the reaction mixture over 20-30 minutes, maintaining the temperature at 0-5 °C.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 1-3 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up - Quenching: Carefully and slowly pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid to quench the reaction and decompose the aluminum chloride complex.

-

Work-up - Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer twice with dichloromethane.

-

Work-up - Washing: Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution (caution: CO₂ evolution), and brine.

-

Work-up - Drying and Solvent Removal: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate) or by column chromatography on silica gel.

Safety Considerations

-

Aluminum chloride is corrosive and reacts violently with water, releasing HCl gas. Handle in a fume hood and avoid contact with skin and moisture.

-

Acetyl chloride is corrosive, flammable, and reacts with water. Handle in a fume hood and wear appropriate personal protective equipment (PPE).

-

4-Chlorotoluene is a flammable liquid and an irritant.

-

Dichloromethane is a volatile and potentially carcinogenic solvent.

-

The reaction is exothermic and generates HCl gas . Ensure proper ventilation and quenching procedures.

This guide provides a foundational understanding and a practical framework for the synthesis of this compound. For specific applications, further optimization of the reaction conditions may be necessary to achieve desired yields and purity. Always consult the relevant Safety Data Sheets (SDS) for all chemicals used.

References

An In-depth Technical Guide to the Chemical Reactivity of the Carbonyl Group in 1-(5-Chloro-2-methylphenyl)ethanone

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(5-Chloro-2-methylphenyl)ethanone is a halogenated and alkylated aromatic ketone that serves as a versatile synthon in organic chemistry.[1] With the molecular formula C₉H₉ClO, this compound's chemical behavior is largely dictated by its reactive carbonyl group and the substitution pattern on the benzene ring.[1] The presence of a chloro and a methyl group influences the molecule's electronic distribution and lipophilicity, making it a valuable intermediate in the synthesis of more complex molecules for pharmaceutical and agrochemical research.[1] This guide provides a comprehensive overview of the chemical reactivity of the carbonyl group in this compound, focusing on key transformations, experimental methodologies, and mechanistic insights.

Physicochemical Properties and Spectroscopic Data

A summary of the key physicochemical properties of this compound is provided in the table below.

| Property | Value | Reference |

| CAS Number | 58966-35-1 | [1] |

| Molecular Formula | C₉H₉ClO | [1] |

| Molecular Weight | 168.62 g/mol | [1] |

| Physical Form | Liquid | |

| Melting Point | 55-57 °C |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of this compound.

¹H NMR Spectroscopy: The proton NMR spectrum provides detailed information about the hydrogen atoms in the molecule. The aromatic region displays a multiplet corresponding to the three protons on the substituted phenyl ring. The aliphatic region shows two singlets, one for the three protons of the acetyl methyl group and another for the three protons of the methyl group attached to the aromatic ring.[1]

| Proton Type | Approximate Chemical Shift (δ, ppm) | Multiplicity | Integration |

| Aromatic Protons | 7.0 - 7.5 | Multiplet | 3H |

| Acetyl Protons (-C(O)CH₃) | ~2.5 | Singlet | 3H |

| Aromatic Methyl Protons (Ar-CH₃) | ~2.4 | Singlet | 3H |

Note: The exact chemical shifts for the aromatic protons can vary slightly depending on the solvent and concentration.[1]

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum reveals the carbon framework of the molecule. The carbonyl carbon of the acetyl group is typically observed at a downfield chemical shift around 200 ppm due to the deshielding effect of the oxygen atom.[1] The aromatic carbons resonate in the 125-140 ppm region, with their specific shifts influenced by the electron-withdrawing chlorine atom and the electron-donating methyl group.[1] The two methyl carbons appear at upfield chemical shifts.[1]

Key Reactions of the Carbonyl Group

The carbonyl group in this compound is a primary site for a variety of chemical transformations, including nucleophilic addition, reduction, oxidation, and reactions involving the adjacent α-protons.

Nucleophilic Addition Reactions

The polarized carbon-oxygen double bond of the carbonyl group makes the carbon atom electrophilic and susceptible to attack by nucleophiles. This results in the formation of a tetrahedral intermediate, which is then typically protonated to yield an alcohol.

Mechanism of Nucleophilic Addition:

Caption: General mechanism of nucleophilic addition to a carbonyl group.

Reduction of the Carbonyl Group

The carbonyl group of this compound can be readily reduced to a secondary alcohol, 1-(5-chloro-2-methylphenyl)ethanol. This transformation is commonly achieved using hydride-donating reagents.

Experimental Protocol: Reduction with Sodium Borohydride (Representative)

-

Materials: this compound, sodium borohydride (NaBH₄), methanol, deionized water, dichloromethane.

-

Procedure:

-

Dissolve this compound (1 equivalent) in methanol in a round-bottom flask equipped with a magnetic stirrer.

-

Cool the solution in an ice bath.

-

Slowly add sodium borohydride (1.5 equivalents) portion-wise to the stirred solution.

-

After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 1-2 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by the slow addition of deionized water.

-

Remove the methanol under reduced pressure.

-

Extract the aqueous layer with dichloromethane (3 x volume of aqueous layer).

-

Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude product.

-

Purify the product by column chromatography on silica gel if necessary.

-

Caption: Experimental workflow for the reduction of the carbonyl group.

Oxidation of the Acetyl Group (Haloform Reaction)

The acetyl group of this compound can be oxidized to a carboxylic acid, yielding 5-chloro-2-methylbenzoic acid.[1] A common method for this transformation is the haloform reaction, which proceeds via the formation of a trihalomethyl ketone intermediate.[1]

Mechanism of the Haloform Reaction:

Caption: Simplified mechanism of the haloform reaction.

Experimental Protocol: Haloform Reaction (Representative)

-

Materials: this compound, sodium hydroxide (NaOH), bromine (Br₂) or household bleach (NaOCl solution), sodium bisulfite (NaHSO₃), hydrochloric acid (HCl), diethyl ether.

-

Procedure:

-

In a flask, dissolve this compound (1 equivalent) in a suitable solvent like dioxane or tetrahydrofuran.

-

Add an aqueous solution of sodium hydroxide (excess).

-

Slowly add a solution of bromine in NaOH or household bleach with vigorous stirring, maintaining the temperature with an ice bath if necessary.

-

Continue stirring at room temperature until the reaction is complete (monitored by TLC).

-

Destroy any excess halogen with a saturated solution of sodium bisulfite.

-

Extract the mixture with diethyl ether to remove any unreacted starting material and the haloform byproduct.

-

Acidify the aqueous layer with concentrated hydrochloric acid to precipitate the carboxylic acid.

-

Collect the solid product by vacuum filtration, wash with cold water, and dry.

-

Recrystallize from a suitable solvent to obtain pure 5-chloro-2-methylbenzoic acid.

-

Formation of Schiff Bases (Imines)

The carbonyl group of this compound can undergo condensation with primary amines to form Schiff bases, which contain a carbon-nitrogen double bond (imine).

Mechanism of Schiff Base Formation:

Caption: Mechanism of Schiff base formation from a ketone and a primary amine.

Experimental Protocol: Schiff Base Formation (Representative)

-

Materials: this compound, a primary amine (e.g., aniline), ethanol, catalytic amount of glacial acetic acid.

-

Procedure:

-

Dissolve this compound (1 equivalent) in ethanol in a round-bottom flask.

-

Add the primary amine (1 equivalent) to the solution.

-

Add a few drops of glacial acetic acid as a catalyst.

-

Reflux the reaction mixture for several hours, monitoring the progress by TLC.

-

Upon completion, cool the reaction mixture to room temperature.

-

The Schiff base product may precipitate out of the solution. If so, collect it by vacuum filtration.

-

If no precipitate forms, remove the solvent under reduced pressure.

-

Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol).

-

Applications in Drug Development and Research

The versatile reactivity of the carbonyl group in this compound makes it a valuable building block in medicinal chemistry and drug discovery. The products of its transformations, such as the corresponding secondary alcohol, carboxylic acid, and various Schiff bases, can serve as key intermediates in the synthesis of biologically active molecules. The substituted phenyl ring provides a scaffold that can be further functionalized to optimize interactions with biological targets.

Conclusion

This compound exhibits a rich and synthetically useful chemistry centered around its carbonyl group. Understanding the key reactions of reduction, oxidation, and imine formation, along with their underlying mechanisms and experimental conditions, is crucial for researchers and scientists utilizing this compound in their synthetic endeavors. The protocols and data presented in this guide provide a solid foundation for the effective application of this compound in the development of novel chemical entities with potential applications in the pharmaceutical and agrochemical industries.

References

A Technical Guide to Nucleophilic Aromatic Substitution Reactions of 1-(5-Chloro-2-methylphenyl)ethanone

For Researchers, Scientists, and Drug Development Professionals

Executive Summary: This whitepaper provides an in-depth technical examination of the nucleophilic aromatic substitution (SNAr) reactions involving 1-(5-Chloro-2-methylphenyl)ethanone. This versatile ketone is a valuable intermediate in the synthesis of complex molecules for the pharmaceutical and agrochemical industries.[1] The presence of an electron-withdrawing acetyl group para to the chlorine atom activates the aromatic ring for nucleophilic attack, making SNAr a key transformation pathway.[1] This guide details the underlying mechanism, provides representative experimental protocols for key transformations, and discusses modern catalytic alternatives such as the Buchwald-Hartwig and Ullmann cross-coupling reactions. All quantitative and procedural data are presented in a structured format to facilitate comparison and application in a research and development setting.

Introduction to this compound

This compound (CAS 58966-35-1) is an aromatic ketone featuring a phenyl ring substituted with a chlorine atom, a methyl group, and an acetyl group.[1] Its molecular formula is C₉H₉ClO, and it has a molecular weight of 168.62 g/mol .[1] The compound's structure, particularly the electronic interplay between the activating acetyl group and the chloro leaving group, makes it an ideal substrate for investigating and utilizing nucleophilic aromatic substitution reactions.[1] It is commonly synthesized via the Friedel-Crafts acylation of 4-chlorotoluene using an acylating agent like acetyl chloride and a Lewis acid catalyst such as aluminum trichloride.[1] Its utility as a building block is primarily in creating more complex molecular architectures for potential active pharmaceutical ingredients.[1]

The Mechanism of Nucleophilic Aromatic Substitution (SNAr)

Aromatic rings, typically nucleophilic, can become electrophilic and undergo nucleophilic substitution when substituted with potent electron-withdrawing groups.[2] The SNAr reaction is distinct from Sₙ1 and Sₙ2 reactions as it occurs on an sp² hybridized carbon and proceeds via a two-step addition-elimination mechanism.[2][3]

For this compound, the reaction is initiated by the attack of a nucleophile at the carbon atom bearing the chlorine (the ipso carbon).[1] The acetyl group, being a strong electron-withdrawing group, activates the ring for this attack, especially from the para position.[1][4] This initial addition step forms a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex.[1][2] The negative charge is delocalized across the ring and, crucially, onto the oxygen atom of the acetyl group, which provides significant stabilization.[1][2] In the final, typically rapid step, the chloride ion is eliminated, and the aromaticity of the ring is restored to yield the substituted product.[3]

Caption: SNAr Addition-Elimination Mechanism.

Key SNAr Transformations and Protocols

The chloro substituent in this compound can be displaced by a variety of nucleophiles. The most common transformations involve the formation of new carbon-oxygen and carbon-nitrogen bonds.

C-O Bond Formation (Alkoxylation)

The reaction with oxygen-based nucleophiles, such as alkoxides, yields aryl ethers. For example, treatment with sodium methoxide produces 1-(5-methoxy-2-methylphenyl)ethanone.[1] These reactions are typically conducted in a suitable solvent under reflux conditions.[1]

Table 1: Representative Alkoxylation Reaction

| Nucleophile | Reagent Example | Product | Typical Conditions |

|---|---|---|---|

| Methoxide | Sodium Methoxide (NaOMe) | 1-(5-methoxy-2-methylphenyl)ethanone | Methanol or DMF, Reflux |

| Hydroxide | Sodium Hydroxide (NaOH) | 1-(5-hydroxy-2-methylphenyl)ethanone | Water/Solvent, High Temp/Pressure |

Representative Experimental Protocol: Synthesis of 1-(5-methoxy-2-methylphenyl)ethanone

-

Reaction Setup: To a solution of this compound (1.0 eq.) in anhydrous dimethylformamide (DMF), add sodium methoxide (1.2-1.5 eq.).

-

Reaction Execution: Heat the reaction mixture to reflux (or 80-100 °C) and stir under an inert atmosphere (e.g., nitrogen or argon) for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Work-up: After completion, cool the mixture to room temperature and pour it into cold water.

-

Extraction: Extract the aqueous mixture with an organic solvent such as ethyl acetate (3x).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

C-N Bond Formation (Amination)

Nitrogen-based nucleophiles, including ammonia and primary or secondary amines, can displace the chloride to form N-substituted aniline derivatives.[1] These reactions often necessitate elevated temperatures and may be facilitated by the addition of a base.[1]

Table 2: Representative Amination Reactions

| Nucleophile | Reagent Example | Product | Typical Conditions |

|---|---|---|---|

| Amine | Ammonia (NH₃) | 1-(5-amino-2-methylphenyl)ethanone | High Temp/Pressure, Autoclave |

| Primary Amine | Benzylamine | 1-(5-(benzylamino)-2-methylphenyl)ethanone | DMF or NMP, 100-150 °C, Base (e.g., K₂CO₃) |

| Secondary Amine | Morpholine | 1-(2-methyl-5-(morpholino)phenyl)ethanone | DMF or NMP, 100-150 °C, Base (e.g., K₂CO₃) |

Representative Experimental Protocol: Synthesis of 1-(2-methyl-5-(morpholino)phenyl)ethanone

-

Reaction Setup: In a sealed reaction vessel, combine this compound (1.0 eq.), morpholine (2.0-3.0 eq.), and a non-nucleophilic base such as potassium carbonate (K₂CO₃, 2.0 eq.) in N-Methyl-2-pyrrolidone (NMP).

-

Reaction Execution: Heat the mixture to 120-150 °C for 12-24 hours. Monitor the reaction for the disappearance of starting material.

-

Work-up and Purification: Cool the reaction mixture, dilute with water, and extract with a suitable organic solvent (e.g., ethyl acetate). Wash the combined organic layers, dry over Na₂SO₄, and concentrate. Purify the residue via column chromatography.

Alternative Catalytic Cross-Coupling Strategies

While SNAr is effective, its conditions can be harsh. For sensitive substrates or less reactive nucleophiles, modern palladium- or copper-catalyzed cross-coupling reactions serve as powerful alternatives.

Palladium-Catalyzed Buchwald-Hartwig Amination

The Buchwald-Hartwig amination has become a premier method for forming C-N bonds.[5] It involves a palladium catalyst, a phosphine ligand, and a base, and often proceeds under milder conditions than traditional SNAr.[5][6] The choice of ligand is critical to the catalyst's activity and scope.[5] This method is particularly useful for coupling aryl chlorides, which can be challenging substrates.[5]

Copper-Catalyzed Ullmann Condensation

The Ullmann condensation is a classic copper-promoted reaction for converting aryl halides to aryl ethers, thioethers, and amines.[7] Traditional Ullmann reactions required harsh conditions, including high temperatures and stoichiometric amounts of copper.[7] However, modern protocols have been developed using soluble copper catalysts and various ligands, allowing the reactions to proceed under milder conditions with improved yields.[7][8]

Table 3: Comparison of Synthetic Strategies for C-N Bond Formation

| Method | Metal | Key Components | Temperature | Substrate Scope |

|---|---|---|---|---|

| SNAr | None | Electron-withdrawing group required | High (100-180 °C) | Limited to activated aryl halides |

| Buchwald-Hartwig | Palladium | Pd source, phosphine ligand, base | Mild to High (RT - 120 °C) | Very broad, includes unactivated halides |

| Ullmann | Copper | Cu source, ligand (often), base | High (often >150 °C); milder with ligands | Broad, particularly for aryl iodides/bromides |

General Experimental Workflow

The successful synthesis and isolation of products from these reactions follow a standard workflow in synthetic organic chemistry. This process ensures the removal of unreacted starting materials, catalysts, and byproducts to yield the purified target molecule.

Caption: General workflow for synthesis and purification.

Conclusion

This compound is a highly valuable substrate for nucleophilic aromatic substitution, enabling the straightforward synthesis of various substituted aniline and aryl ether derivatives. The activating nature of the para-acetyl group facilitates the classic addition-elimination mechanism. For transformations that are challenging under SNAr conditions, researchers can turn to powerful and versatile transition-metal-catalyzed methods like the Buchwald-Hartwig and Ullmann cross-coupling reactions. A thorough understanding of these synthetic options provides chemists with a robust toolkit for the elaboration of this important chemical intermediate in the pursuit of novel, complex molecules.

References

- 1. This compound|CAS 58966-35-1 [benchchem.com]

- 2. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]

- 3. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]

- 4. m.youtube.com [m.youtube.com]

- 5. analyticalscience.wiley.com [analyticalscience.wiley.com]

- 6. atlanchimpharma.com [atlanchimpharma.com]

- 7. Ullmann condensation - Wikipedia [en.wikipedia.org]

- 8. RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]

The Synthetic Versatility of 1-(5-Chloro-2-methylphenyl)ethanone: A Gateway to Novel Chemical Entities

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: 1-(5-Chloro-2-methylphenyl)ethanone, a halogenated aromatic ketone, is a versatile and pivotal intermediate in the landscape of synthetic organic chemistry. Its unique structural arrangement, featuring a reactive carbonyl group and a substituted benzene ring with both chloro and methyl functionalities, renders it a valuable precursor for the synthesis of a diverse array of more complex molecules. This technical guide explores the synthesis, chemical properties, and, most importantly, the potential research applications of this compound, with a particular focus on its role as a building block for novel therapeutic agents and other advanced materials. The strategic positioning of its functional groups allows for a multitude of chemical transformations, opening avenues for the development of new compounds in pharmaceutical and agrochemical research.[1]

Core Chemical and Physical Properties

This compound is a solid at room temperature with a molecular formula of C₉H₉ClO.[1] Its key physical and chemical properties are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 58966-35-1 | [1] |

| Molecular Formula | C₉H₉ClO | [1] |

| Molecular Weight | 168.62 g/mol | [1] |

| Physical Form | Solid | |

| Melting Point | 55-57 °C | |

| Boiling Point | Not specified | |

| Solubility | Soluble in common organic solvents |

Synthesis of this compound

The primary and most common method for the synthesis of this compound is the Friedel-Crafts acylation of 4-chlorotoluene.[1] This electrophilic aromatic substitution reaction introduces an acetyl group onto the aromatic ring.

Experimental Protocol: Friedel-Crafts Acylation

Materials:

-

4-Chlorotoluene

-

Acetyl chloride

-

Anhydrous aluminum chloride (AlCl₃)

-

Anhydrous dichloromethane (DCM) or carbon disulfide (CS₂)

-

Concentrated hydrochloric acid (HCl)

-

Ice

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

In a round-bottom flask equipped with a dropping funnel and a reflux condenser, suspend anhydrous aluminum chloride (1.1 equivalents) in anhydrous dichloromethane.

-

Cool the mixture to 0°C in an ice bath.

-

Slowly add acetyl chloride (1.1 equivalents) dissolved in dichloromethane to the stirred suspension.

-

After the addition of acetyl chloride, add 4-chlorotoluene (1.0 equivalent) dissolved in dichloromethane dropwise, maintaining the temperature below 10°C.

-

Once the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for an additional 1-2 hours.

-

Carefully pour the reaction mixture into a beaker containing crushed ice and concentrated HCl to quench the reaction.

-

Separate the organic layer and extract the aqueous layer with dichloromethane.

-

Combine the organic layers and wash with saturated sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

The crude product can be purified by recrystallization or column chromatography.

Potential Research Applications

The presence of a reactive ketone functional group and a substituted aromatic ring makes this compound a valuable starting material for the synthesis of a variety of heterocyclic compounds and other organic molecules with potential biological activities.

Synthesis of Chalcones and their Derivatives

Chalcones, or 1,3-diaryl-2-propen-1-ones, are important intermediates in the biosynthesis of flavonoids and are known to exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. They are typically synthesized via a Claisen-Schmidt condensation between an acetophenone and an aromatic aldehyde.

Materials:

-

This compound

-

Substituted aromatic aldehyde (e.g., benzaldehyde)

-

Ethanol

-

Sodium hydroxide (NaOH)

-

Dilute hydrochloric acid (HCl)

Procedure:

-

Dissolve this compound (1.0 equivalent) and the aromatic aldehyde (1.0 equivalent) in ethanol in a round-bottom flask.

-

Cool the mixture in an ice bath and slowly add an aqueous solution of sodium hydroxide (2.0 equivalents) dropwise.

-

Allow the reaction mixture to stir at room temperature for 4-6 hours.

-

Pour the reaction mixture into ice-cold water and acidify with dilute HCl to precipitate the chalcone.

-

Filter the solid, wash with water, and dry.

-

The crude chalcone can be purified by recrystallization from ethanol.[2]

Synthesis of Pyrazole Derivatives

Pyrazole derivatives are a class of heterocyclic compounds that are known to possess a wide range of pharmacological activities, including anticonvulsant, analgesic, and anti-inflammatory properties.[3] Pyrazoles can be synthesized from chalcones by reaction with hydrazine hydrate.

Materials:

-

Chalcone derivative (from the previous step)

-

Hydrazine hydrate

-

Ethanol or acetic acid

Procedure:

-

Dissolve the chalcone (1.0 equivalent) in ethanol or glacial acetic acid.

-

Add hydrazine hydrate (1.2 equivalents) to the solution.

-

Reflux the reaction mixture for 6-8 hours.

-

Cool the reaction mixture and pour it into ice-cold water.

-

Filter the precipitated solid, wash with water, and dry.

-

The crude pyrazole can be purified by recrystallization.

| Precursor | Derivative | Potential Biological Activity | Reference |

| Chalcone | Pyrazole | Anticonvulsant, Anti-inflammatory | [3][4] |

Synthesis of Schiff Bases and their Metal Complexes

Schiff bases, formed by the condensation of a primary amine with a ketone, are versatile ligands that can form stable complexes with various metal ions. These metal complexes have been investigated for their catalytic and biological activities, including antimicrobial properties.

Materials:

-

This compound

-

Substituted primary amine (e.g., aniline)

-

Ethanol

-

Glacial acetic acid (catalytic amount)

Procedure:

-

Dissolve this compound (1.0 equivalent) and the primary amine (1.0 equivalent) in ethanol.

-

Add a few drops of glacial acetic acid as a catalyst.

-

Reflux the mixture for 4-6 hours.

-

Cool the reaction mixture to allow the Schiff base to crystallize.

-

Filter the solid, wash with cold ethanol, and dry.

Conclusion

This compound is a highly valuable and versatile building block in organic synthesis. Its accessible synthesis via Friedel-Crafts acylation and the reactivity of its ketone functional group provide a straightforward entry into a wide range of molecular scaffolds. The potential to synthesize biologically active compounds such as chalcones, pyrazoles, and Schiff bases highlights its significance for researchers in medicinal chemistry and drug discovery. The experimental protocols provided herein serve as a foundation for the exploration of new derivatives and their potential applications. Further research into the biological activities of compounds derived from this starting material is warranted and holds promise for the development of novel therapeutic agents.

References

An In-depth Technical Guide to the Safety and Handling of 1-(5-Chloro-2-methylphenyl)ethanone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on the safe handling, storage, and disposal of 1-(5-chloro-2-methylphenyl)ethanone (CAS No. 58966-35-1). It includes a summary of its physicochemical properties, toxicological data, and detailed experimental protocols for its synthesis and key reactions. This document is intended to serve as an essential resource for laboratory personnel to ensure safe and effective use of this compound in a research and development setting.

Compound Identification and Properties

This compound is an aromatic ketone that serves as a versatile intermediate in organic synthesis.[1] Its structure, featuring a chlorinated and methylated phenyl ring attached to an acetyl group, makes it a valuable precursor for the synthesis of more complex molecules in the pharmaceutical and agrochemical industries.[1]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 58966-35-1 | [1][2][3][4] |

| Molecular Formula | C₉H₉ClO | [1][3][4] |

| Molecular Weight | 168.62 g/mol | [1][2][3][4] |

| Physical Form | Liquid | [2] |

| Melting Point | 55-57 °C | [2] |

| Storage Temperature | Room Temperature | [2] |

Safety and Toxicology

The toxicological properties of this compound have not been exhaustively studied. However, based on available Safety Data Sheets (SDS) and data for structurally related compounds, it should be handled with care as a potentially hazardous substance.

Table 2: GHS Hazard Classification

| Hazard Class | Hazard Statement | Source(s) |

| Acute Toxicity, Oral (Category 4) | H302: Harmful if swallowed | [1][2][4] |

| Skin Irritation (Category 2) | H315: Causes skin irritation | [1][2][4] |

| Serious Eye Irritation (Category 2A) | H319: Causes serious eye irritation | [1][2][4] |

| Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory System | H335: May cause respiratory irritation | [1][2][4] |

Quantitative Toxicity Data: